Cas no 45164-26-9 (3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid)

3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid structure
45164-26-9 structure
Nome del prodotto:3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid
Numero CAS:45164-26-9
MF:C7H18ClN2O4P
MW:260.655581951141
MDL:MFCD28397585
CID:2827993
PubChem ID:170292

3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate
    • 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
    • 3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid
    • Chlorodiazanonyl phosphate
    • DTXCID80200905
    • 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester)
    • CHEMBL128457
    • [3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
    • 3-(2-(2-Chloroethylamino)ethylamino)propyl dihydrogen phosphate
    • Chlorodiazanonyl phosphate [USP]
    • 45164-26-9
    • SCHEMBL17247996
    • UNII-3532U7XQ34
    • Cyclophosphamide Impurity D
    • 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate
    • 3532U7XQ34
    • CHLORODIAZANONYL PHOSPHATE (USP IMPURITY)
    • [3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonicacid
    • Chlorodiazanonyl phosphate (USP)
    • DTXSID60276603
    • EN300-208656
    • CHLORODIAZANONYL PHOSPHATE [USP IMPURITY]
    • MDL: MFCD28397585
    • Inchi: InChI=1S/C7H18ClN2O4P/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13/h9-10H,1-7H2,(H2,11,12,13)
    • Chiave InChI: NXUYKLYPMPSVGA-UHFFFAOYSA-N

Proprietà calcolate

  • Massa esatta: 260.06900
  • Massa monoisotopica: 260.0692718Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 10
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 90.8Ų
  • XLogP3: -3.7

Proprietà sperimentali

  • Densità: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Solubile (295 g/l) (25°C),
  • PSA: 100.63000
  • LogP: 0.68560

3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-208656-10.0g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
10.0g
$5374.0 2023-02-22
Enamine
EN300-208656-0.1g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
0.1g
$1099.0 2023-09-16
Enamine
EN300-208656-0.5g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
0.5g
$1199.0 2023-09-16
Enamine
EN300-208656-5g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
5g
$3624.0 2023-09-16
Enamine
EN300-208656-5.0g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
5.0g
$3624.0 2023-02-22
Enamine
EN300-208656-0.25g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
0.25g
$1150.0 2023-09-16
Enamine
EN300-208656-1.0g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
1g
$0.0 2023-06-08
Enamine
EN300-208656-2.5g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
2.5g
$2450.0 2023-09-16
Enamine
EN300-208656-0.05g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
0.05g
$1050.0 2023-09-16
Enamine
EN300-208656-10g
[3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid
45164-26-9
10g
$5374.0 2023-09-16
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:45164-26-9)3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid
A900586
Purezza:99%
Quantità:1g
Prezzo ($):899.0